Perfluoroperhydrobenzyl tetralin
Overview
Description
Perfluoroperhydrobenzyl tetralin is a polyfluorinated compound with complex chemical and physical properties, often studied in the context of fluorine chemistry and organic synthesis. It is notable for its unique molecular structure and reactivity.
Synthesis Analysis
- Polyfluorinated indans and tetralins, including compounds similar to Perfluoroperhydrobenzyl tetralin, can be synthesized through carbonylation reactions using CO/SbF5 at room temperature and atmospheric pressure (Zonov et al., 2018).
- Fluorination of tetralin using potassium tetrafluorocobaltate(III) at high temperatures yields a series of compounds with perfluorotetralin structures (Coe, Hu & Tatlow, 1990).
Molecular Structure Analysis
- The molecular structure of perfluoroperhydrobenzyl tetralin is characterized by a complex arrangement of fluorinated cyclic groups, which significantly influence its chemical behavior and reactivity.
Chemical Reactions and Properties
- Perfluorinated tetralins react with tetrafluoroethylene in the presence of SbF5, leading to the formation of perfluoro-1-ethylbenzocycloalkenes (Karpov et al., 1985).
- In reactions with 1,2,3,4-tetrafluorobenzene, perfluorotetralin undergoes complex transformations, producing perfluorinated polycyclic compounds with new carbon frameworks (Mezhenkova et al., 2021).
Scientific Research Applications
Hydrogen Transfer Applications : Hydrogen transfers in tetralin, a model system, can effectively upgrade polyaromatic structures in coal liquids and heavy oil fractions, offering stoichiometric yield and unsymmetrical decomposition mechanisms (Nuzzi & Marcandalli, 2003).
Chemical Reactions : Perfluorophenylation of perfluorinated benzocyclobutene, indan, and tetralin in SbF5 medium leads to the formation of perfluoro-1-phenylbenzocycloalkenyl cations, which can undergo further treatments (Karpov et al., 2002).
Stability Studies : The stability of perfluoro- and 1-chloropolyfluorobenzocycloalken-1-yl cations, generated from perfluorinated benzocyclobutene, indan, and tetralin, has been observed to decrease as the size of the alicyclic fragment increases (Beregovaya et al., 2012).
Pyrolysis Research : Pyrolysis of hydrocarbon mixtures like dibenzyl in tetralin or decalin can produce valuable products like ethylene and BTX mixture. Bimolecular cracking reactions in this context lead to hydroaromatics such as indene (Depeyre, Urhan, & Flicoteaux, 1985).
Carbonylation Processes : Polyfluorinated indans and tetralins undergo carbonylation under CO/SbF5 at room temperature and atmospheric pressure, yielding various products like dimethyl indan-1,1-dicarboxylates and 1-hydroindan-1-carboxylic acid (Zonov et al., 2018).
Interaction with Other Chemicals : Perfluorobenzocycloalkenes react with tetrafluoroethylene in the presence of SbF5 to form perfluoro-1-ethylbenzocycloalkenes, which can be further transformed into disubstituted derivatives (Karpov et al., 1985).
properties
IUPAC Name |
2-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17F30/c18-1-2(19,9(30,31)14(40,41)13(38,39)8(1,28)29)7(26,27)10(32,33)3(20,5(1,22)23)6(24,25)4(21)11(34,35)15(42,43)17(46,47)16(44,45)12(4,36)37 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGLLDMCDAKADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881335 | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroperhydrobenzyl tetralin | |
CAS RN |
116265-66-8 | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116265668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUOROPERHYDROBENZYL TETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB88J87KY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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